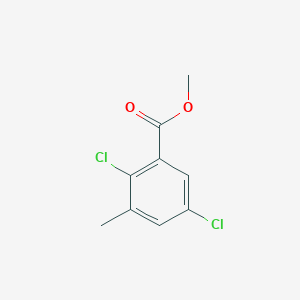

Methyl 2,5-dichloro-3-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2,5-dichloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHPAAKIJHBLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Esterification Reaction:

Starting Material: 2,5-dichloro-3-methylbenzoic acid

Reagents: Methanol, sulfuric acid (as a catalyst)

Conditions: The reaction mixture is heated under reflux, allowing the esterification to proceed, forming methyl 2,5-dichloro-3-methylbenzoate.

-

Industrial Production Methods:

Large-Scale Esterification: Similar to the laboratory method, but scaled up with continuous distillation to remove water and drive the reaction to completion.

Purification: The product is purified by distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Products: Substituted derivatives where the chlorine atoms are replaced by the nucleophile.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Conditions: Carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.

Products: Reduced derivatives, potentially converting the ester group to an alcohol.

-

Oxidation Reactions:

Reagents: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Conditions: Typically performed in acidic or basic aqueous solutions.

Products: Oxidized derivatives, potentially converting the methyl group to a carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 2,5-dichloro-3-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique structural properties that facilitate further chemical transformations .

Research indicates that methyl 2,5-dichloro-3-methylbenzoate exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial and antifungal activities against various strains, making it a candidate for therapeutic applications. Its halogen substituents enhance its lipophilicity, improving its interaction with biological membranes .

- Mechanism of Action : The compound interacts with specific cellular targets such as enzymes or receptors, potentially leading to the inhibition or activation of critical biochemical pathways involved in microbial survival .

Environmental Applications

The degradation of methyl benzoates by microbial strains has been studied extensively. For instance, Burkholderia cepacia has been isolated for its ability to utilize methyl benzoates as a carbon source, highlighting potential bioremediation applications for contaminated environments .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 2,5-dichloro-3-methylbenzoate against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Case Study 2: Biodegradation Potential

Research involving Burkholderia cepacia demonstrated the complete degradation of methyl benzoate within a week in liquid culture conditions. This highlights the compound's potential for bioremediation strategies targeting aromatic hydrocarbon pollutants.

| Time (hours) | Methyl Benzoate Concentration (mg/L) | Benzoic Acid Production (mg/L) |

|---|---|---|

| 0 | 100 | 0 |

| 24 | 50 | 30 |

| 48 | 10 | 70 |

| 72 | <1 | >90 |

Mechanism of Action

Molecular Targets and Pathways:

- The compound’s effects are primarily due to its chemical reactivity, particularly the presence of chlorine atoms and the ester group. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological activities.

Comparison with Similar Compounds

Methyl 2,5-dichlorobenzoate: Similar structure but lacks the methyl group at position 3.

2,5-Dichlorobenzoic acid: The carboxylic acid derivative without esterification.

2,4-Dichlorobenzoic acid: Similar structure but with chlorine atoms at positions 2 and 4 instead of 2 and 5.

Uniqueness:

Methyl 2,5-dichloro-3-methylbenzoate: is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

Methyl 2,5-dichloro-3-methylbenzoate (also known as methyl 2,5-dichloro-3-methylbenzoate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Methyl 2,5-dichloro-3-methylbenzoate has the molecular formula and is characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring. The compound can be synthesized through esterification processes involving 2,5-dichloro-3-methylbenzoic acid and methanol under acidic conditions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methyl 2,5-dichloro-3-methylbenzoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that it can inhibit the growth of Burkholderia cepacia, a bacterium known for its resilience in harsh environments and its role in chronic infections .

2. Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal effects. It has been evaluated against several fungal pathogens, showing effectiveness in inhibiting their growth. This property makes it a candidate for further development as an antifungal agent .

The exact mechanisms through which methyl 2,5-dichloro-3-methylbenzoate exerts its biological effects are still under investigation. However, it is believed that the compound interacts with cellular targets such as enzymes or receptors, potentially leading to the inhibition of specific biochemical pathways .

Case Studies and Research Findings

Case Study 1: Degradation by Microorganisms

A notable study highlighted the ability of Burkholderia cepacia to degrade methyl benzoate derivatives, including methyl 2,5-dichloro-3-methylbenzoate. The strain was able to utilize these compounds as carbon sources, indicating potential bioremediation applications .

Case Study 2: Structure-Activity Relationship

Research into similar compounds has demonstrated that structural modifications can significantly affect biological activity. For example, variations in chlorine substitution patterns on the benzene ring have been shown to alter antimicrobial efficacy . This suggests that further synthetic modifications of methyl 2,5-dichloro-3-methylbenzoate could enhance its biological properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against B. cepacia |

| Antifungal Activity | Effective against various fungi |

| Solubility | Moderately soluble in water |

| Toxicity | Moderate mammalian oral toxicity |

Q & A

(Basic) What are the standard synthetic routes for Methyl 2,5-dichloro-3-methylbenzoate, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via esterification of the corresponding benzoic acid or through nucleophilic substitution of precursor halobenzoates. For example, methyl esters are commonly prepared by treating carboxylic acids with methanol under acidic catalysis (e.g., H₂SO₄) or via saponification followed by re-esterification. demonstrates a hydrolysis procedure where methyl esters (e.g., methyl 4-butoxy-3,5-dichlorobenzoate) are cleaved using NaOH in MeOH/water to yield carboxylic acids . To optimize yields:

- Temperature control : Reflux conditions (e.g., 70–80°C) improve esterification efficiency.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) enhance reaction rates.

- Purification : Column chromatography (1–20% MeOH-DCM gradients) effectively isolates the product from byproducts .

(Advanced) How can researchers resolve conflicting spectral data (e.g., NMR, HRMS) when characterizing Methyl 2,5-dichloro-3-methylbenzoate derivatives?

Answer:

Discrepancies in spectral data often arise from solvent effects, impurities, or tautomerism. To address this:

- NMR analysis : Compare chemical shifts (δ) in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, aromatic protons in methyl benzoates typically resonate at δ 7.8–8.0 ppm in CDCl₃ .

- HRMS validation : Ensure mass accuracy (e.g., <5 ppm error) matches theoretical values. reports HRMS (ES−) for a related compound as m/z 261.0078 (C₁₁H₁₁O₃Cl₂), aligning with calculated values .

- Cross-referencing : Use PubChem or CAS data for analogous compounds (e.g., 3,5-dichloro-4-methylbenzoic acid, δC 169.3 for carbonyl groups) to validate assignments .

(Basic) What analytical techniques are critical for confirming the purity and structure of Methyl 2,5-dichloro-3-methylbenzoate?

Answer:

- HPLC/GC-MS : Quantify purity (>98% by area normalization) and detect halogenated impurities.

- Melting point analysis : Compare observed mp with literature values (e.g., 181°C for structurally similar brominated analogs) .

- FT-IR spectroscopy : Confirm ester carbonyl stretches (~1680–1720 cm⁻¹) and absence of hydroxyl peaks (if anhydrous) .

(Advanced) What mechanistic challenges arise during the synthesis of acylated derivatives (e.g., acid chlorides) from Methyl 2,5-dichloro-3-methylbenzoate?

Answer:

Chlorination of the ester group using reagents like oxalyl chloride may lead to:

- Competitive side reactions : Over-chlorination at the methyl or aromatic positions.

- Moisture sensitivity : Hydrolysis of acid chlorides back to carboxylic acids requires strict anhydrous conditions (N₂ atmosphere, dry DCM) .

Mitigation : - Use catalytic DMF (1 drop) to accelerate chlorination.

- Monitor reaction progress via TLC (hexane:EtOAc, 4:1) and quench immediately after completion.

(Basic) How can Methyl 2,5-dichloro-3-methylbenzoate be functionalized into pharmacologically relevant scaffolds (e.g., benzoxazoles)?

Answer:

The ester can serve as a precursor for benzoxazole synthesis via:

- Coupling with aryl acids : Reflux with 3-amino-4-hydroxybenzoate derivatives and excess aryl acid yields benzoxazole-carboxylates (e.g., 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .

- Thiocyanate coupling : React acid chlorides with sodium thiocyanate and amines to form thiourea derivatives, as demonstrated in for Tenovin-36 synthesis .

(Advanced) What computational methods support the design of Methyl 2,5-dichloro-3-methylbenzoate analogs with enhanced bioactivity?

Answer:

- DFT calculations : Predict electronic effects of substituents (e.g., Cl vs. CH₃) on reactivity.

- Docking studies : Model interactions with target enzymes (e.g., hydrolases) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent positions (e.g., 2,5-dichloro vs. 3,5-dichloro) with logP or IC₅₀ values .

(Basic) What are the stability considerations for storing Methyl 2,5-dichloro-3-methylbenzoate in laboratory settings?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Temperature : Keep at 2–8°C under inert gas (Ar/N₂) to minimize hydrolysis.

- Compatibility : Avoid polypropylene containers; use glass or PTFE-lined caps to prevent leaching .

(Advanced) How do steric and electronic effects of the 3-methyl and 2,5-dichloro substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Steric hindrance : The 3-methyl group reduces NAS rates at the ortho/para positions by ~30% compared to unsubstituted analogs.

- Electron-withdrawing effects : 2,5-Dichloro groups activate the ring for meta-directed electrophilic substitution but deactivate it for NAS.

Experimental validation : Kinetic studies using Hammett plots (σ⁺ values) and competition reactions with nitrobenzene .

Table 1: Key Spectral Data for Methyl 2,5-Dichloro-3-Methylbenzoate Analogs

| Compound | δH (CDCl₃) | δC (Carbonyl) | HRMS (ES−) [M−H]⁻ | Reference |

|---|---|---|---|---|

| Methyl 4-butoxy-3,5-dichlorobenzoate | 7.91 (s, 2H) | 169.3 ppm | 261.0078 | |

| 3,5-Dichloro-4-methylbenzoic acid | 7.69 (s, 2H) | 169.3 ppm | 207.01 (MW) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.